molecular formula C23H19ClN2O3S B2931918 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide CAS No. 686744-23-0

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

Cat. No.: B2931918
CAS No.: 686744-23-0
M. Wt: 438.93
InChI Key: FFFCHIBVMAGWMC-UHFFFAOYSA-N
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Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a sulfonyl indole derivative with a complex molecular structure. This compound belongs to a class of chemicals known for their diverse biological activities and potential therapeutic applications. Its unique structural components make it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide typically involves multi-step organic reactions

  • Starting Material Preparation: Synthesis begins with the preparation of 1-(2-chlorobenzyl)-1H-indole from indole and 2-chlorobenzyl chloride via a Friedel-Crafts alkylation.

  • Sulfonylation: The 1-(2-chlorobenzyl)-1H-indole is then subjected to sulfonylation using sulfonyl chloride, yielding the sulfonylated intermediate.

  • Acetamidation: The final step involves the reaction of the sulfonylated intermediate with phenylacetamide in the presence of a suitable base, leading to the formation of the target compound.

Industrial Production Methods

Industrial-scale production of this compound would require optimization of reaction conditions for maximum yield and purity. Typical considerations include:

  • Reaction Temperature and Pressure: Controlled to optimize reaction rates.

  • Catalysts: Use of appropriate catalysts to accelerate reaction steps.

  • Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the indole ring, leading to various oxidized derivatives.

  • Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide or thiol derivatives.

  • Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide, peracids, and other oxidizing agents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Depending on the substituent, halogenating agents, nucleophiles (e.g., amines, alcohols), and bases/acids can be used.

Major Products

  • Oxidation Products: Hydroxylated or ketone derivatives.

  • Reduction Products: Sulfides or thiols.

  • Substitution Products: Various substituted derivatives depending on the reaction specifics.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.

  • Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, anti-inflammatory, or antitumor properties.

  • Medicine: Explored as a potential therapeutic agent. Studies might focus on its efficacy and safety in treating specific diseases.

  • Industry: Used in the development of new materials, dyes, or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action depends on its specific application. Generally, it involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. For instance:

  • Enzymatic Inhibition/Activation: The compound might inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptor Binding: It could bind to receptors on cell surfaces, modulating signaling pathways and cellular responses.

  • Gene Expression: Influences gene expression by interacting with DNA or RNA, affecting protein synthesis.

Comparison with Similar Compounds

Compared to other sulfonyl indole derivatives, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is unique due to its specific substituents (chlorobenzyl and phenylacetamide groups). Similar compounds include:

  • Sulfonyl Indoles: Such as N-(2-methyl-1H-indol-3-yl)sulfonyl-phenylacetamide.

  • Benzyl Indoles: Compounds like 1-(2-methoxybenzyl)-1H-indol-3-yl-sulfonyl-phenylacetamide.

  • Acetamide Derivatives: For example, 2-((1-(2-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide.

These comparisons highlight the distinct features and potential advantages of this compound in terms of biological activity and synthetic accessibility.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c24-20-12-6-4-8-17(20)14-26-15-22(19-11-5-7-13-21(19)26)30(28,29)16-23(27)25-18-9-2-1-3-10-18/h1-13,15H,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFCHIBVMAGWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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